molecular formula C12H16FNO5S B496715 4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid CAS No. 697229-49-5

4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid

Cat. No.: B496715
CAS No.: 697229-49-5
M. Wt: 305.32g/mol
InChI Key: OBPDOUPTGXRCHI-UHFFFAOYSA-N
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Description

4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid is an organic compound that features a sulfonyl group attached to a fluoro-methoxyphenyl ring, which is further connected to a butanoic acid moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid typically involves multiple steps, starting with the preparation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride. This intermediate is then reacted with methylamine to form the sulfonamide. The final step involves the alkylation of the sulfonamide with butanoic acid derivatives under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]propanoic acid
  • 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]pentanoic acid

Uniqueness

4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPDOUPTGXRCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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